N-[2,2-bis(furan-2-yl)ethyl]-1-(2-chlorophenyl)methanesulfonamide
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Overview
Description
N-[2,2-bis(furan-2-yl)ethyl]-1-(2-chlorophenyl)methanesulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse biological activities. This compound features a unique structure with a furan ring, a chlorophenyl group, and a methanesulfonamide moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2-bis(furan-2-yl)ethyl]-1-(2-chlorophenyl)methanesulfonamide typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the chlorophenyl group: This step can be achieved through electrophilic aromatic substitution reactions, where a chlorophenyl group is introduced to the furan ring.
Formation of the methanesulfonamide moiety: This involves the reaction of the intermediate compound with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2,2-bis(furan-2-yl)ethyl]-1-(2-chlorophenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Furanones or other oxidized derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
N-[2,2-bis(furan-2-yl)ethyl]-1-(2-chlorophenyl)methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological systems.
Medicine: Due to its potential antimicrobial and anti-inflammatory properties, it is studied for its therapeutic applications.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2,2-bis(furan-2-yl)ethyl]-1-(2-chlorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide moiety can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways. The furan and chlorophenyl groups may also contribute to the compound’s overall biological activity by interacting with different molecular targets.
Comparison with Similar Compounds
Similar Compounds
- N-(2-furylmethyl)-1-(2-chlorophenyl)methanesulfonamide
- N-(2-thienylmethyl)-1-(2-chlorophenyl)methanesulfonamide
- N-(2-pyridylmethyl)-1-(2-chlorophenyl)methanesulfonamide
Uniqueness
N-[2,2-bis(furan-2-yl)ethyl]-1-(2-chlorophenyl)methanesulfonamide is unique due to the presence of two furan rings, which can enhance its biological activity and provide additional sites for chemical modification. This makes it a versatile compound for various scientific research applications.
Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-1-(2-chlorophenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4S/c18-15-6-2-1-5-13(15)12-24(20,21)19-11-14(16-7-3-9-22-16)17-8-4-10-23-17/h1-10,14,19H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTCXIOWUNLIBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)NCC(C2=CC=CO2)C3=CC=CO3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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